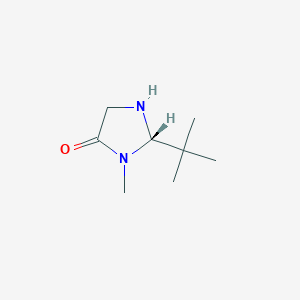

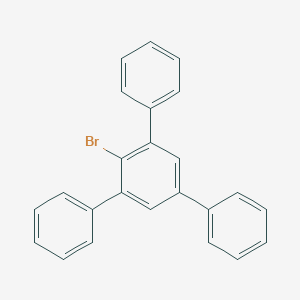

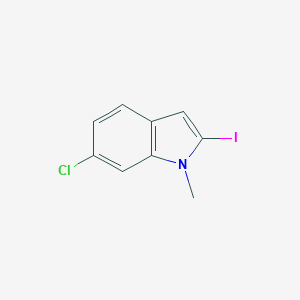

![molecular formula C13H16N2O B174136 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine CAS No. 135465-70-2](/img/structure/B174136.png)

2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine

Descripción general

Descripción

“2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine” is a synthetic compound . It is also known as Coluracetam . It was originally developed and tested by the Mitsubishi Tanabe Pharma Corporation for Alzheimer’s disease . It is a nootropic belonging to the racetam family of drugs .

Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine” is complex. It has an empirical formula of C19H23N3O3 . The molecular weight is 341.40 . The SMILES string isCC(C1=C(O2)N=C3C(CCCC3)=C1NC(CN(CCC4)C4=O)=O)=C2C . Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine” include its solid form and its molecular weight of 341.40 . Its empirical formula is C19H23N3O3 .Aplicaciones Científicas De Investigación

Synthesis and Biological Assessment in Medicinal Chemistry

Alzheimer's Disease Treatment : A study by Martins et al. (2011) explored the synthesis and pharmacological analysis of furo[2,3-b]quinolin-4-amine derivatives as potential Alzheimer's disease treatments. They found certain derivatives to be selective inhibitors of BuChE, an enzyme related to the disease.

Apoptosis Inducers in Cancer Cells : Zhang et al. (2008) discovered a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent apoptosis inducers, showing activity against cancer cells derived from various human solid tumors (Zhang et al., 2008).

Organic Synthesis

Derivatives Synthesis : Song and Seo (2007) described the synthesis of 4-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-5-ol derivatives, highlighting the versatility of this compound in creating various organic structures (Song & Seo, 2007).

Chemical Properties and Structural Studies : Research by Low et al. (2004) examined the chemical structure and properties of similar compounds, providing insights into their molecular configurations and potential applications in material science (Low et al., 2004).

Medicinal Chemistry and Drug Design

Anti-inflammatory and Antiallergic Activities : Kuo et al. (1991) synthesized new derivatives and evaluated their anti-inflammatory and antiallergic activities, suggesting their potential as novel agents in treating allergies and inflammation (Kuo et al., 1991).

Novel Catalytic Applications : Qiao et al. (2011) explored the synthesis and characterization of aluminum and zinc complexes with this compound, which showed potential in catalyzing the ring-opening polymerization of ε-caprolactone, important in polymer science (Qiao et al., 2011).

Cytotoxic Activity in Cancer Research : Deady et al. (2003) synthesized carboxamide derivatives and tested them for cytotoxic activity against various cancer cell lines, demonstrating the potential therapeutic applications of this compound (Deady et al., 2003).

Direcciones Futuras

The future directions of “2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine” could involve further investigations into its potential as a medication for major depressive disorder (MDD) with generalized anxiety disorder (GAD) . It is currently easily available and sold through online vendors as a dietary supplement in the United States .

Propiedades

IUPAC Name |

2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-7-8(2)16-13-11(7)12(14)9-5-3-4-6-10(9)15-13/h3-6H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJRCEOSLKMKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(CCCC3)C(=C12)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572249 | |

| Record name | 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | |

CAS RN |

135465-70-2 | |

| Record name | 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

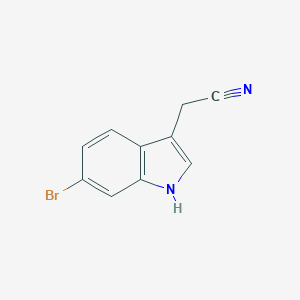

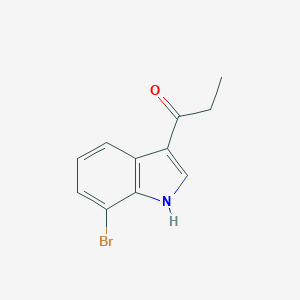

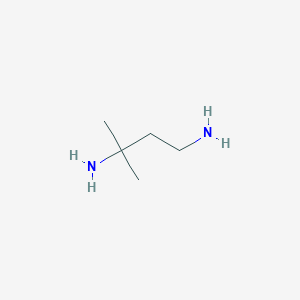

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)

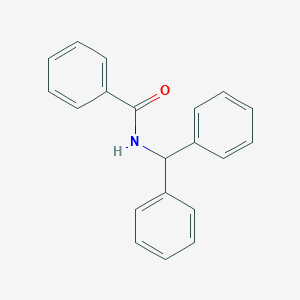

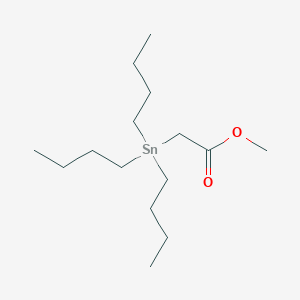

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)